N-cyclopropyl-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N~1~-CYCLOPROPYL-2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a cyclopropyl group, a pyrazole ring, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOPROPYL-2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common route includes the reaction of cyclopropylamine with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to form an intermediate. This intermediate is then reacted with thiosemicarbazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOPROPYL-2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~-CYCLOPROPYL-2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-CYCLOPROPYL-2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~1~-Cyclopropyl-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-1-hydrazinecarboxamide
- N~1~-Cyclopropyl-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-1-hydrazinecarbothioamide
Uniqueness
N~1~-CYCLOPROPYL-2-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, pyrazole ring, and hydrazinecarbothioamide moiety contribute to its versatility and potential for various applications.
Properties
Molecular Formula |
C10H15N5OS |
---|---|
Molecular Weight |
253.33 g/mol |
IUPAC Name |
1-cyclopropyl-3-[(1,5-dimethylpyrazole-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C10H15N5OS/c1-6-5-8(14-15(6)2)9(16)12-13-10(17)11-7-3-4-7/h5,7H,3-4H2,1-2H3,(H,12,16)(H2,11,13,17) |
InChI Key |
UADQIFJHZVWOSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NNC(=S)NC2CC2 |
Origin of Product |
United States |
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